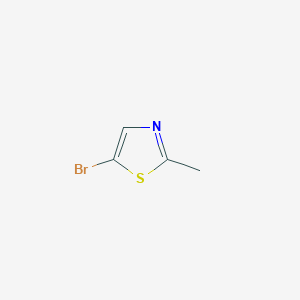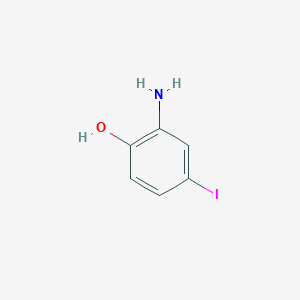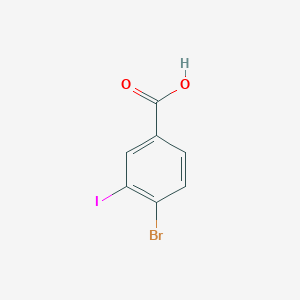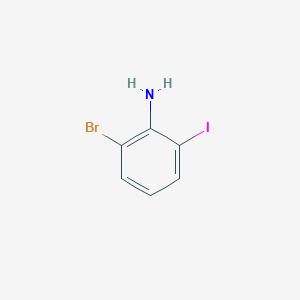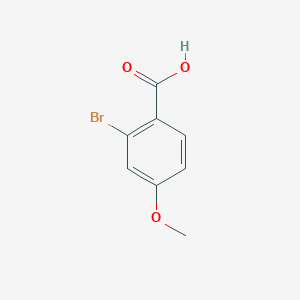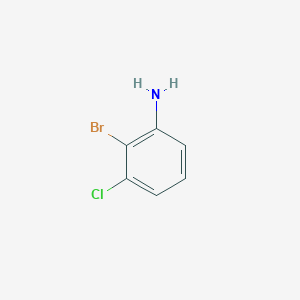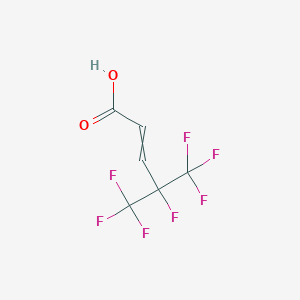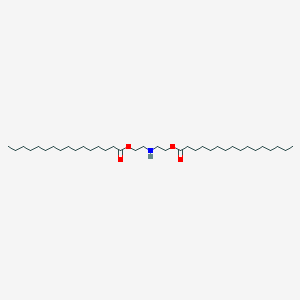
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate, also known as palmitoyl carnitine or PCE, is a derivative of carnitine. It is a biological compound that has been studied for its potential applications in scientific research. PCE has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
PCE works by increasing the production of energy in cells. It does this by facilitating the transport of fatty acids into the mitochondria, where they can be oxidized to produce ATP. This process is essential for the proper functioning of many organs, including the heart and skeletal muscles.
Biochemical and Physiological Effects:
PCE has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which could make it a potential treatment for diseases such as Alzheimer's and Parkinson's. Additionally, PCE has been found to improve glucose tolerance and insulin sensitivity, which could make it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PCE in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PCE has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one of the limitations of using PCE is that it has not been extensively studied, and more research is needed to fully understand its potential applications.
Orientations Futures
There are many potential future directions for the study of PCE. One area of research could focus on its potential applications in the treatment of oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanisms by which PCE works, and how it could be used to treat various diseases. Finally, more research is needed to fully understand the safety and toxicity of PCE, and to determine its potential side effects.
Méthodes De Synthèse
PCE can be synthesized through the esterification of hexadecanoyl chloride and 2-aminoethanol, followed by the addition of 2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate chloride. The resulting compound is then purified through column chromatography to obtain pure PCE.
Applications De Recherche Scientifique
PCE has been studied for its potential applications in various scientific research fields. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, PCE has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Propriétés
Numéro CAS |
13080-33-6 |
|---|---|
Nom du produit |
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate |
Formule moléculaire |
C36H71NO4 |
Poids moléculaire |
582 g/mol |
Nom IUPAC |
2-(2-hexadecanoyloxyethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(38)40-33-31-37-32-34-41-36(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-34H2,1-2H3 |
Clé InChI |
KJEGNOWTEOOCKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



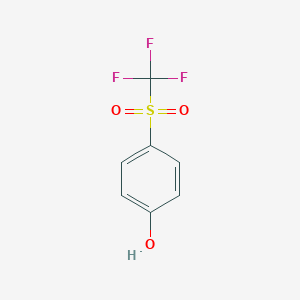
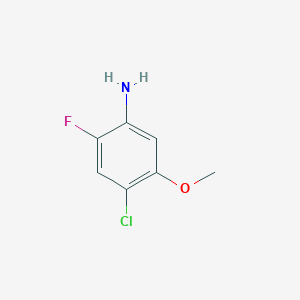
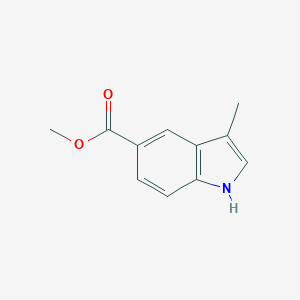
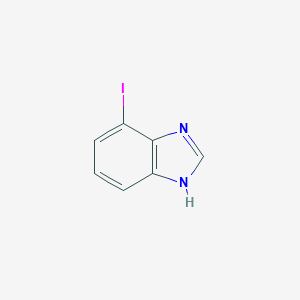
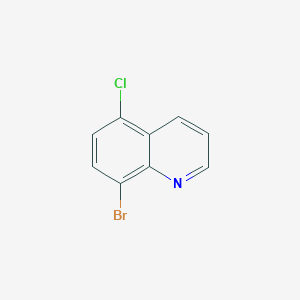
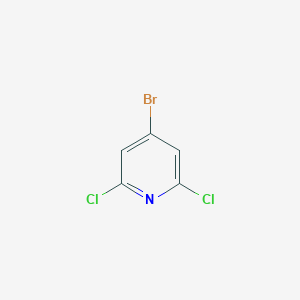
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
